methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

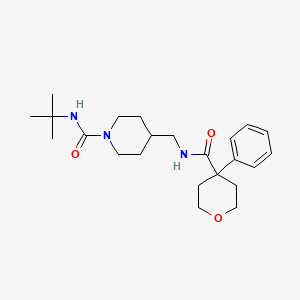

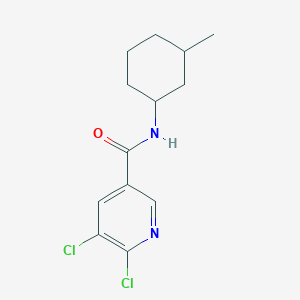

“Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” is a chemical compound that belongs to the class of coumarins . It has an empirical formula of C14H14O6 and a molecular weight of 278.26 .

Synthesis Analysis

The synthesis of coumarin heterocycles, including “methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .

Molecular Structure Analysis

The molecular structure of “methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” can be represented by the SMILES string COc1cc2OC(=O)C(CC(O)=O)=C(C)c2cc1OC .

Physical And Chemical Properties Analysis

“Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” is a solid compound . More detailed physical and chemical properties are not available in the search results.

Aplicaciones Científicas De Investigación

Anticancer Research

Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has shown potential in anticancer research. Coumarin derivatives, including this compound, have been studied for their ability to inhibit the growth of cancer cells. They work by interfering with the cell cycle and inducing apoptosis (programmed cell death) in cancer cells . This makes them promising candidates for developing new anticancer drugs.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Coumarin derivatives are known to exhibit significant antibacterial and antifungal activities. They can disrupt the cell walls of bacteria and fungi, leading to cell death . This application is particularly important in the development of new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance.

Antioxidant Properties

Research has shown that methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate possesses strong antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and cardiovascular diseases . This compound can neutralize free radicals, thereby preventing cellular damage and contributing to overall health.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. Coumarin derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation and providing relief from symptoms . This makes them valuable in the development of anti-inflammatory medications.

Neuroprotective Applications

Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been studied for its neuroprotective effects. Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by the progressive loss of neuron function. This compound can protect neurons from oxidative stress and inflammation, potentially slowing the progression of these diseases . This application is crucial for developing treatments for neurodegenerative conditions.

Anticoagulant Research

Coumarin derivatives are well-known for their anticoagulant properties, with warfarin being a prime example. Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been studied for its ability to inhibit blood clot formation . This is particularly important in preventing and treating conditions such as deep vein thrombosis and pulmonary embolism. Research in this area aims to develop safer and more effective anticoagulant drugs.

These applications highlight the versatility and potential of methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate in various fields of scientific research. Each application opens up new avenues for developing therapeutic agents and improving human health.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Overview on developed synthesis procedures of coumarin heterocycles

Mecanismo De Acción

Target of Action

It is known that coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties .

Mode of Action

Coumarin derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

It is known that coumarin derivatives have been tested for their effects on a variety of biological activities .

Pharmacokinetics

It is known that the solubility of similar compounds can be increased by converting them into hydrochloride salts .

Result of Action

Similar compounds have demonstrated significant inhibitory effects against tumor growth .

Action Environment

It is known that the synthesis of similar compounds can be carried out under green conditions such as using green solvent, catalyst, and other procedures .

Propiedades

IUPAC Name |

methyl 2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-8-9-5-12(18-2)13(19-3)7-11(9)21-15(17)10(8)6-14(16)20-4/h5,7H,6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESGGMXZQOJGNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2512122.png)

![N-[3-(trifluoromethyl)phenyl]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2512124.png)

![{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide](/img/structure/B2512129.png)

![6-Bromo-5-methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B2512131.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2512139.png)